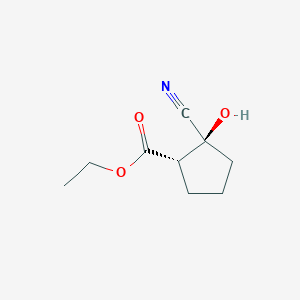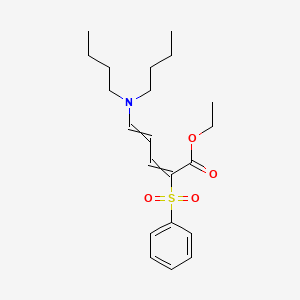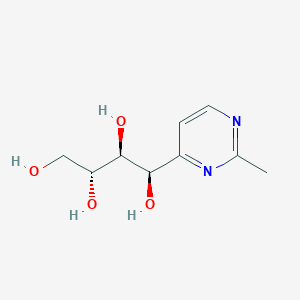
4-Dipropylamino-2-trifluoromethyl-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dipropylamino-2-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C12H15F3N2 It is a derivative of benzonitrile, characterized by the presence of dipropylamino and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dipropylamino-2-trifluoromethyl-benzonitrile typically involves multiple steps. One common method starts with the bromination of 2-trifluoromethylbenzonitrile, followed by a Grignard reaction to introduce the dipropylamino group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents used .
Análisis De Reacciones Químicas
Types of Reactions
4-Dipropylamino-2-trifluoromethyl-benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino or trifluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nitrile oxides, while reduction can yield primary or secondary amines .
Aplicaciones Científicas De Investigación
4-Dipropylamino-2-trifluoromethyl-benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Dipropylamino-2-trifluoromethyl-benzonitrile involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-trifluoromethylbenzonitrile
- 4-Amino-2-trifluoromethylbenzonitrile
- 4-Isocyanato-2-trifluoromethylbenzonitrile
Uniqueness
4-Dipropylamino-2-trifluoromethyl-benzonitrile is unique due to the presence of both dipropylamino and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Propiedades
Número CAS |
821776-50-5 |
|---|---|
Fórmula molecular |
C14H17F3N2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
4-(dipropylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2/c1-3-7-19(8-4-2)12-6-5-11(10-18)13(9-12)14(15,16)17/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
WSVSGOSYQRPOIU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)




![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)





![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)
